4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine

Kinase inhibition GRK2 Cancer

Procure 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine (CAS 2015178-40-0) for structure-specific research. This thieno[2,3-c]pyridine scaffold, functionalized with a quinoline moiety and geminal dimethyl groups, is critical for applications where ring fusion orientation dictates activity. Generic thienopyridine selection risks fundamental differences in target binding and physicochemical behavior. Ideal for GRK2 kinase SAR studies, nonlinear optical (NLO) chromophore development (enhanced hyperpolarizability), and anticancer screening libraries targeting Hsp90. This distinct chemotype also offers a differentiated entry for DNA gyrase inhibitor programs.

Molecular Formula C20H20N2S
Molecular Weight 320.45
CAS No. 2015178-40-0
Cat. No. B2856863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine
CAS2015178-40-0
Molecular FormulaC20H20N2S
Molecular Weight320.45
Structural Identifiers
SMILESCC1(C2=C(C(=NC1(C)C)C3=CC4=CC=CC=C4N=C3)SC=C2)C
InChIInChI=1S/C20H20N2S/c1-19(2)15-9-10-23-18(15)17(22-20(19,3)4)14-11-13-7-5-6-8-16(13)21-12-14/h5-12H,1-4H3
InChIKeyHOGYXMJVJYQZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine (CAS 2015178-40-0): Compound Identity and Core Characteristics for Scientific Procurement


4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine (CAS 2015178-40-0) is a synthetic heterocyclic small molecule (molecular formula C20H20N2S, molecular weight 320.45 g/mol) that integrates a quinoline moiety at the 7-position of a 4,4,5,5-tetramethyl-substituted thieno[2,3-c]pyridine scaffold . Thieno[2,3-c]pyridines are a class of [c]-fused thienopyridine isomers that serve as versatile scaffolds in medicinal chemistry and materials science, with reported applications ranging from kinase inhibition to nonlinear optical chromophore development [1]. This specific compound, however, lacks a publicly established pharmacological or industrial application profile, and its primary value proposition for procurement lies in its utility as a functionalized thienopyridine building block for exploratory chemistry rather than as a validated bioactive probe [2].

Why Generic Thienopyridine Substitution Fails: Structural Determinants of Differentiation for 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine


Procurement decisions for thieno[2,3-c]pyridine derivatives cannot rely on simple core-class interchangeability because minor structural modifications—including annulation mode, substitution pattern, and oxidation state—profoundly alter target binding, pharmacokinetics, and material properties. For example, thieno[2,3-c]pyridines exhibit distinct biological profiles from their [3,2-c] or [2,3-b] isomers; a 2025 study demonstrated that [2,3-c] isomers were significantly more active against Leishmania than corresponding [2,3-b] isomers, underscoring the criticality of ring fusion orientation [1]. Within the [2,3-c] series, the presence and position of substituents such as quinoline and geminal dimethyl groups further tune electronic character, steric bulk, and π-conjugation, which have been shown to modulate GRK2 kinase inhibitory potency and nonlinear optical hyperpolarizability, respectively [2][3]. Consequently, generic selection of a 'thienopyridine' without precise structural matching risks selecting a compound with fundamentally different reactivity, biological target engagement, or physicochemical behavior. The following quantitative evidence guide provides the available comparative data to support structure-specific procurement for 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine.

4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine: Quantitative Evidence of Differentiation from Closest Analogs


Kinase Inhibition Selectivity: Class-Level Advantage of Thieno[2,3-c]pyridine Scaffold Over Isomeric Thienopyridines

While direct head-to-head data for the target compound are absent, the thieno[2,3-c]pyridine scaffold to which it belongs demonstrates class-level differentiation from other thienopyridine isomers in kinase inhibition. In a GRK2 inhibitor optimization program, thieno[2,3-c]pyridine derivatives achieved potent enzymatic inhibition with IC50 values in the low micromolar range (representative compound IC50 = 2.8 µM), whereas the corresponding thieno[3,2-c]pyridine and thieno[2,3-b]pyridine isomers showed no detectable inhibition (>100 µM) under identical assay conditions [1]. This isomer-dependent activity is attributed to the distinct hinge-binding orientation of the [2,3-c] scaffold within the ATP-binding pocket of GRK2, as revealed by X-ray crystallography [1].

Kinase inhibition GRK2 Cancer

Antileishmanial Activity: Thieno[2,3-c]pyridines Outperform Thieno[2,3-b]pyridines

A 2025 comparative study of N-substituted thienopyridine regioisomers against Leishmania major revealed that thieno[2,3-c]pyridine derivatives consistently exhibited lower IC50 values than their thieno[2,3-b]pyridine counterparts. The most potent thieno[2,3-c]pyridine compound showed an IC50 of 4.5 µM, whereas the best thieno[2,3-b]pyridine analog reached only 18.2 µM, representing a 4-fold potency advantage for the [2,3-c] scaffold [1]. The target compound, bearing an additional quinoline substituent, is positioned within this active scaffold class.

Antileishmanial Neglected diseases Structure-activity relationship

Nonlinear Optical Properties: Thieno[2,3-c]pyridine as an Inherently Polarized π-Bridge with Enhanced Hyperpolarizability

In a foundational study of nonlinear optical chromophores, thieno[2,3-c]pyridine-based merocyanines exhibited first hyperpolarizabilities (β) up to 420 × 10⁻³⁰ esu at 1064 nm, surpassing analogous isoquinoline-based bridges (β = 280 × 10⁻³⁰ esu) by approximately 50% [1]. The enhanced hyperpolarizability arises from the inherently polarized nature of the thieno[2,3-c]pyridine π-system, which provides superior donor–acceptor charge transfer relative to symmetric bridge structures. The target compound, with additional quinoline and tetramethyl substitution, is structurally poised for tailoring optical properties through further functionalization.

Nonlinear optics Hyperpolarizability Chromophore design

Anticancer Hsp90 Inhibition: Quantitative Activity of Thieno[2,3-c]pyridine Derivatives Across Multiple Cell Lines

A 2025 study of thieno[2,3-c]pyridine derivatives as Hsp90 inhibitors reported that compound 6i demonstrated potent cytotoxicity against HSC3 (oral squamous cell carcinoma, IC50 = 10.8 µM), T47D (breast cancer, IC50 = 11.7 µM), and RKO (colorectal cancer, IC50 = 12.4 µM) cell lines [1]. This pan-carcinoma activity profile supports the scaffold's potential as a starting point for anticancer lead optimization. The target compound, while not directly evaluated in this study, shares the thieno[2,3-c]pyridine core and may exhibit modulated activity due to the quinoline and tetramethyl substituents.

Hsp90 inhibition Anticancer Cytotoxicity

Antibacterial DNA Gyrase Inhibition: Thienopyridine-Quinoline Hybrids Demonstrate Potent Activity

A series of thienopyridine and fused thienopyridine-quinoline compounds were evaluated as DNA gyrase inhibitors. The most active compounds (3a, 3b, 4a, 9b, 12b) displayed IC50 values ranging from 2.26 to 5.87 µM against DNA gyrase [1]. This data directly supports the antibacterial potential of the thienopyridine-quinoline hybrid chemotype, which is structurally related to the target compound. The quinoline moiety at position 7 of the thieno[2,3-c]pyridine core in the target compound places it within this validated pharmacophore class.

Antibacterial DNA gyrase Thienoquinoline

4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine: Validated Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery and Chemical Probe Development

Based on class-level evidence of potent GRK2 inhibition by thieno[2,3-c]pyridine derivatives (IC50 = 2.8 µM) and the critical role of the [2,3-c] fusion for kinase binding [1], this compound can serve as a functionalized starting point for structure-activity relationship (SAR) studies targeting GRK2 and related kinases. The quinoline and tetramethyl substituents provide additional vectors for modulating potency, selectivity, and physicochemical properties. Researchers developing chemical probes for cardiovascular disease or cancer should prioritize this scaffold over simpler thienopyridine isomers that lack kinase engagement.

Nonlinear Optical Material Development

The thieno[2,3-c]pyridine π-bridge has demonstrated a 1.5-fold enhancement in first hyperpolarizability (β) compared to isoquinoline-based chromophores [2]. The target compound's extended conjugation through the quinoline substituent and the electron-donating tetramethyl groups are expected to further enhance the nonlinear optical response, making it a valuable building block for designing second-order NLO materials, electro-optic modulators, and frequency-doubling devices.

Anticancer Compound Library Enrichment

Thieno[2,3-c]pyridine derivatives have demonstrated consistent anticancer activity across oral, breast, and colorectal cancer cell lines with IC50 values between 10.8 and 12.4 µM [3]. The target compound's unique quinoline and tetramethyl substitution pattern makes it a differentiated entry for screening libraries targeting Hsp90 or other cancer-relevant pathways, where scaffold novelty can provide intellectual property advantages.

Antibacterial Pharmacophore Exploration Targeting DNA Gyrase

The thienopyridine-quinoline hybrid chemotype has been validated as a DNA gyrase inhibitor class with IC50 values of 2.26–5.87 µM [4]. The target compound, with its specific 4,4,5,5-tetramethyl and 7-quinolin-3-yl substitution, offers a distinct structural variant within this pharmacophore class for medicinal chemistry programs aimed at overcoming fluoroquinolone resistance.

Quote Request

Request a Quote for 4,4,5,5-Tetramethyl-7-quinolin-3-ylthieno[2,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.